

Propachlor Ethanesulfonic Acid (ESA): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *propachlor ESA*

Cat. No.: *B044558*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Propachlor ethanesulfonic acid (ESA) is a major, persistent, and mobile degradation product of the chloroacetanilide herbicide propachlor.^{[1][2]} Its presence in soil and water systems is of significant environmental concern due to its potential for long-range transport and contamination of water resources. This technical guide provides an in-depth overview of **propachlor ESA**, including its chemical properties, formation pathways, analytical methodologies for its detection, and available toxicological data. The information is intended to serve as a valuable resource for researchers, environmental scientists, and professionals involved in drug development and environmental risk assessment.

Chemical Identity and Properties

Propachlor ESA, with the IUPAC name 2-oxo-2-(N-propan-2-ylanilino)ethanesulfonic acid, is an organosulfonic acid and an anilide.^[3] It is a metabolite of the herbicide propachlor.^[3] The chemical and physical properties of propachlor and **propachlor ESA** are summarized in Table 1.

Property	Propachlor	Propachlor ESA
IUPAC Name	2-chloro-N-phenyl-N-propan-2-ylacetamide	2-oxo-2-(N-propan-2-ylanilino)ethanesulfonic acid
CAS Number	1918-16-7	123732-85-4
Molecular Formula	C ₁₁ H ₁₄ CINO	C ₁₁ H ₁₅ NO ₄ S
Molecular Weight	211.69 g/mol	257.31 g/mol
Appearance	Light tan solid	Not specified
Water Solubility	580 mg/L at 25°C	High (due to sulfonic acid group)
Log K _{ow}	2.2	Not specified

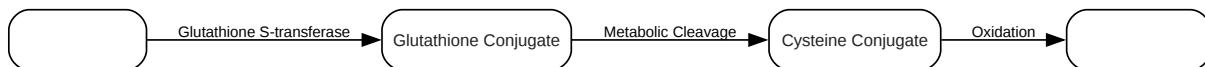
Data sourced from PubChem CID 4931 and 16212221.[\[3\]](#)[\[4\]](#)

Formation and Environmental Fate

Propachlor ESA is formed from the parent herbicide propachlor primarily through microbial degradation in soil.[\[4\]](#) The major pathway involves the conjugation of propachlor with glutathione, a process mediated by glutathione S-transferases present in microorganisms.[\[2\]](#)[\[5\]](#) This is a detoxification pathway that leads to the formation of more water-soluble and mobile metabolites, including **propachlor ESA**.[\[2\]](#)[\[5\]](#)

Due to its anionic character under normal environmental pH, **propachlor ESA** exhibits high mobility in soils and has a low affinity for adsorption to soil particles.[\[1\]](#) This, coupled with its persistence, leads to a high potential for leaching into groundwater and transport into surface water bodies.[\[1\]](#) Studies have shown that **propachlor ESA** is often detected more frequently and at higher concentrations in water samples than the parent propachlor compound.

Signaling Pathway of Propachlor Metabolism



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Caption: Metabolic pathway of propachlor to **propachlor ESA**.

Experimental Protocols for Analysis

The analysis of **propachlor ESA** in environmental samples typically involves extraction, cleanup, and instrumental analysis. The following protocols are synthesized from methods developed for the determination of propachlor and its metabolites in soil and water.

Analysis of Propachlor ESA in Soil

This method is suitable for the determination of **propachlor ESA** in field soil samples.

3.1.1. Extraction

- Weigh a 50 g subsample of soil into a flask.
- Add 100 mL of a 50% acetonitrile/water solution.
- Shake the flask overnight on a mechanical shaker.
- Filter the extract through a Büchner funnel with a glass fiber filter.

3.1.2. Cleanup and Analysis

- Concentrate the filtrate using a rotary evaporator to remove the acetonitrile.
- The resulting aqueous phase contains the acidic metabolites, including **propachlor ESA**.
- Further cleanup and separation can be achieved using solid-phase extraction (SPE) with an appropriate sorbent.
- Final determination is typically performed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or a UV detector.[\[1\]](#)

Analysis of Propachlor ESA in Water

This method is applicable for the determination of **propachlor ESA** in ground and surface water samples.

3.2.1. Sample Preparation

- Filter the water sample through a 0.45 µm filter to remove particulate matter.

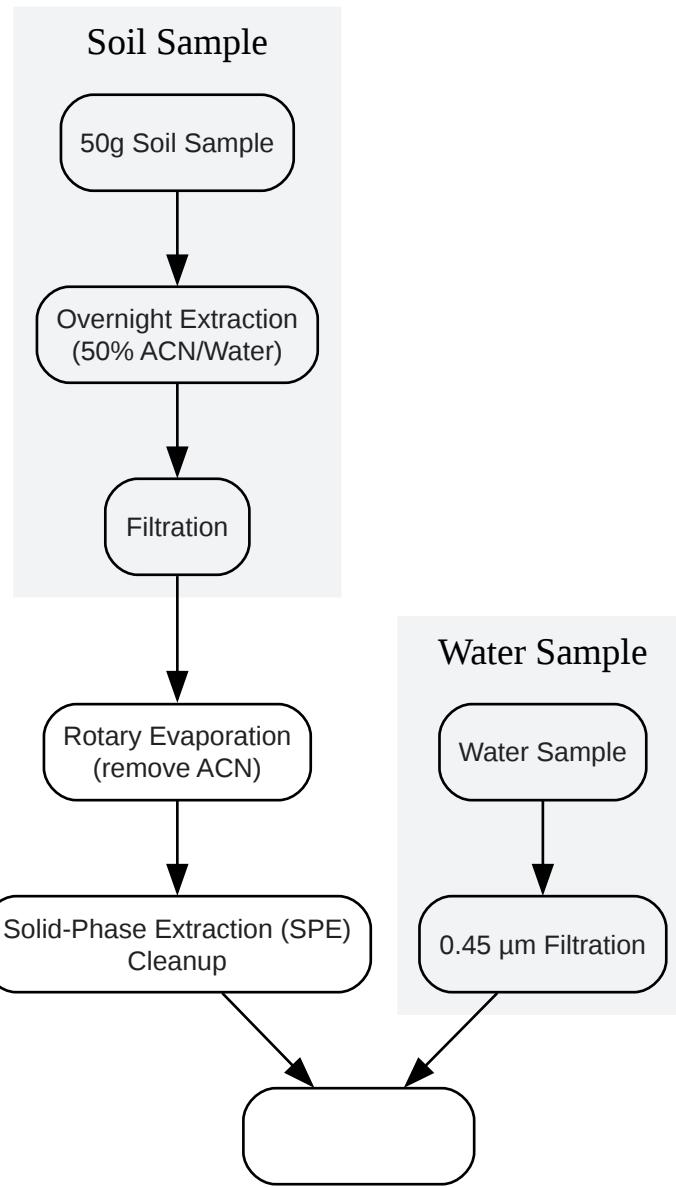
3.2.2. Online Solid-Phase Extraction and LC/MS Analysis

- An automated online SPE system is used for sample concentration and cleanup.
- A 10 mL aliquot of the filtered water sample is injected into the system.
- The sample is passed through an octadecylsilane (C18) SPE cartridge, where **propachlor ESA** is retained.
- The retained analytes are then eluted from the SPE cartridge directly onto an LC column.
- Separation is achieved using a reverse-phase LC column with a suitable mobile phase gradient.
- Detection and quantification are performed using a mass spectrometer.[\[3\]](#)

Table 2: Instrumental Conditions for LC/MS Analysis

Parameter	Setting
LC Column	C18 reverse-phase
Mobile Phase	Gradient of water and acetonitrile with a suitable modifier (e.g., formic acid)
Ionization Mode	Electrospray Ionization (ESI), negative mode
MS Detector	Triple quadrupole or high-resolution mass spectrometer
Monitored Ions	Precursor and product ions specific to propachlor ESA

Experimental Workflow Diagram



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Caption: Analytical workflow for **propachlor ESA** in soil and water.

Toxicological Data

Comprehensive toxicological data specifically for **propachlor ESA** is limited. The toxicological assessment often relies on data from the parent compound, propachlor.

Propachlor Toxicology:

- Carcinogenicity: The U.S. EPA has classified propachlor as "Likely to be Carcinogenic to Humans".[\[1\]](#)
- Acute Toxicity: Propachlor has low acute toxicity via the oral, dermal, and inhalation routes.[\[6\]](#)
- Irritation: It is a severe eye irritant and a slight dermal irritant.[\[6\]](#)
- Sensitization: Propachlor is a strong dermal sensitizer.[\[6\]](#)

Table 3: Acute Toxicity of Propachlor

Route	Species	Value
Oral LD ₅₀	Rat	1.8 g/kg
Dermal LD ₅₀	Rabbit	>20 g/kg
Inhalation LC ₅₀	Rat	≥1.2 mg/L

Data sourced from OEHHA (2003).[\[6\]](#)

Given that **propachlor ESA** is a major and persistent metabolite, further research into its specific toxicological profile is warranted to fully assess the environmental and human health risks associated with propachlor use.

Conclusion

Propachlor ESA is a key environmental metabolite of the herbicide propachlor, characterized by its high persistence and mobility in soil and water. Its frequent detection in environmental samples necessitates robust and sensitive analytical methods for monitoring and risk assessment. While detailed toxicological data for **propachlor ESA** is currently lacking, the known toxicity of the parent compound highlights the importance of understanding the potential health effects of its major degradation products. This technical guide provides a foundational understanding of **propachlor ESA** for the scientific community to build upon in future research and regulatory efforts.

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